

Application Notes and Protocols for ATTO 590 Amine Protein Labeling

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Compound of Interest

Compound Name: ATTO 590 amine

Cat. No.: B12378153

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These application notes provide a detailed protocol for the covalent labeling of proteins with ATTO 590, a fluorescent dye belonging to the rhodamine class. The primary method described utilizes an N-hydroxysuccinimide (NHS) ester of ATTO 590, which efficiently reacts with primary amino groups on the protein, such as the ϵ -amino group of lysine residues and the N-terminal α -amino group, to form a stable amide bond.^{[1][2]} This protocol is intended for researchers, scientists, and drug development professionals requiring fluorescently labeled proteins for various downstream applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.^{[3][4][5]}

Spectroscopic and Physicochemical Properties of ATTO 590

The quantitative data for ATTO 590 are summarized in the table below. These values are crucial for calculating the degree of labeling (DOL) and for experimental setup in fluorescence-based assays.

Property	Value	Reference
Molecular Weight (MW) of NHS-ester	788 g/mol	[3]
Maximum Absorption Wavelength (λ_{abs})	593 nm	[3][4]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[3][4]
Maximum Fluorescence Wavelength (λ_{fl})	622 nm	[3][4]
Fluorescence Quantum Yield (η_{fl})	80%	[3][4]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[3][4]
Correction Factor at 260 nm (CF_{260})	0.39	[3][4]
Correction Factor at 280 nm (CF_{280})	0.43	[3][4]

Experimental Protocol: Amine Labeling of Proteins with ATTO 590 NHS-Ester

This protocol is optimized for labeling 1 mg of a typical protein. Adjustments may be necessary depending on the specific protein and desired degree of labeling.

Materials and Reagents

- ATTO 590 NHS-ester
- Protein of interest
- Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.2 - 8.5[1]

- Purification/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[6]
- Gel filtration column (e.g., Sephadex G-25) or dialysis equipment[1]

Procedure

- Protein Preparation:
 - Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[1][3] Optimal labeling efficiency is achieved at higher protein concentrations.[1]
 - Ensure the protein solution is free from amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[3][6] If necessary, dialyze the protein against PBS and then adjust the pH with 1 M sodium bicarbonate.[3]
- ATTO 590 NHS-Ester Stock Solution Preparation:
 - Immediately before use, dissolve 1 mg of ATTO 590 NHS-ester in 50-200 μ L of anhydrous, amine-free DMF or DMSO to create a stock solution of 5-20 mg/mL.[3][6] This solution is sensitive to moisture and should be prepared fresh.[6]
- Labeling Reaction:
 - While gently vortexing, add the appropriate amount of the ATTO 590 NHS-ester stock solution to the protein solution. A 2-fold molar excess of the dye over the protein is a good starting point for antibodies.[3] The optimal dye/protein ratio can vary and may require optimization.[3]
 - Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1][3] Constant, gentle stirring during incubation is recommended.[3]
- Purification of the Labeled Protein:
 - Separate the ATTO 590-labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[1][6]
 - Elute the conjugate with PBS. The first colored, fluorescent band to elute is the labeled protein.[6] A slower-moving band corresponds to the free, hydrolyzed dye.[6]

- Alternatively, purification can be achieved through dialysis or the use of spin concentrators.[\[1\]](#)
- Storage:
 - Store the purified ATTO 590-protein conjugate under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.

Calculation of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

- Measure the absorbance of the conjugate solution at 280 nm (A_{280}) and at the absorption maximum of ATTO 590, which is 593 nm (A_{593}).
- Calculate the concentration of the dye:
 - Dye Concentration (M) = $A_{593} / (120,000 \text{ M}^{-1}\text{cm}^{-1} * \text{path length})$
- Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{593} * CF_{280})] / (\epsilon_{\text{protein}} * \text{path length})$
 - Where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm and CF_{280} for ATTO 590 is 0.43.[\[3\]](#)[\[4\]](#)
- Calculate the DOL:
 - DOL = Dye Concentration / Protein Concentration

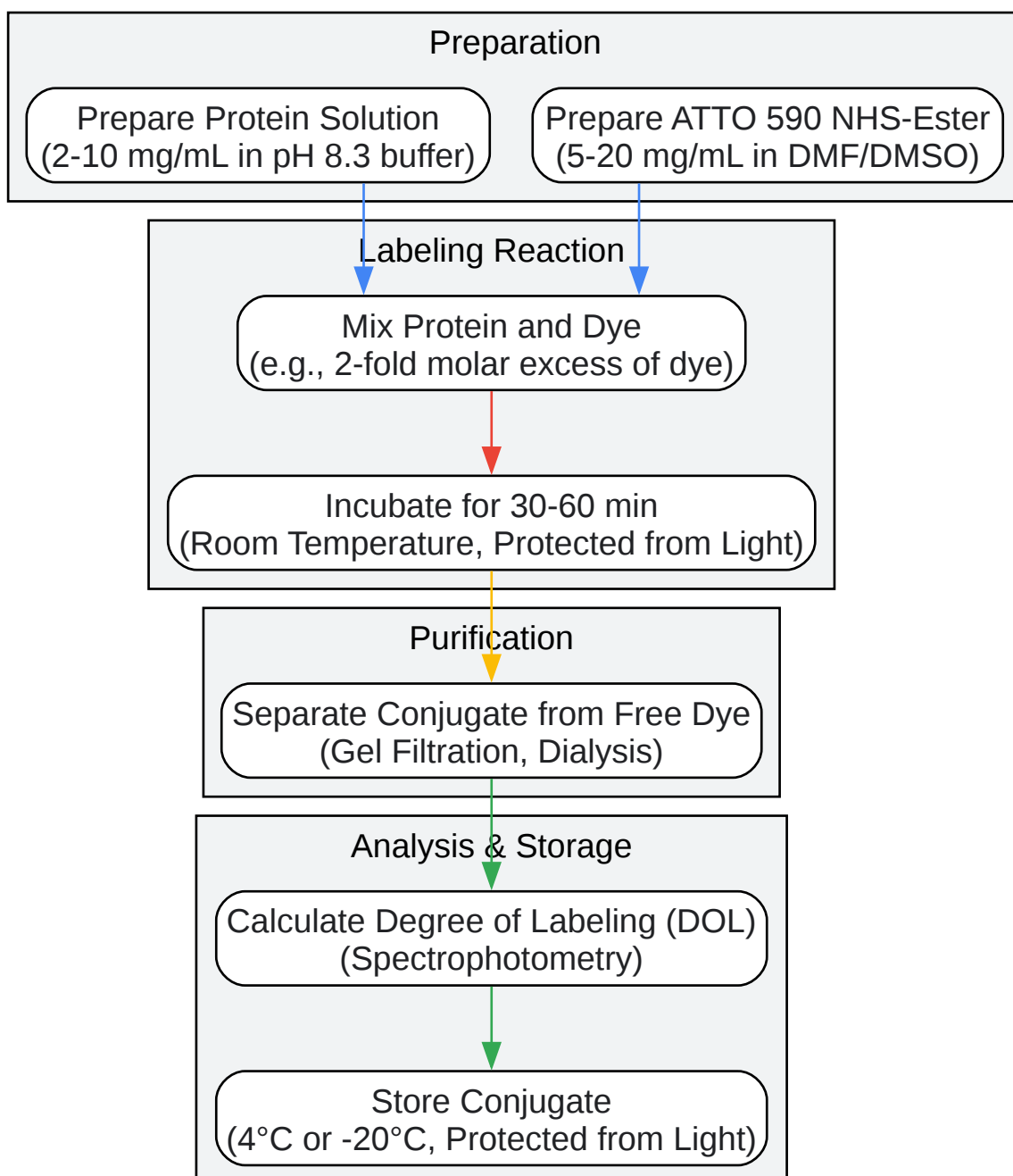
For most applications, a DOL of 1 to 4 is desirable.[\[1\]](#)

Alternative Labeling Chemistries

While amine labeling is the most common method, ATTO 590 is also available with other reactive groups for targeting different functional moieties on a protein. For instance, ATTO 590

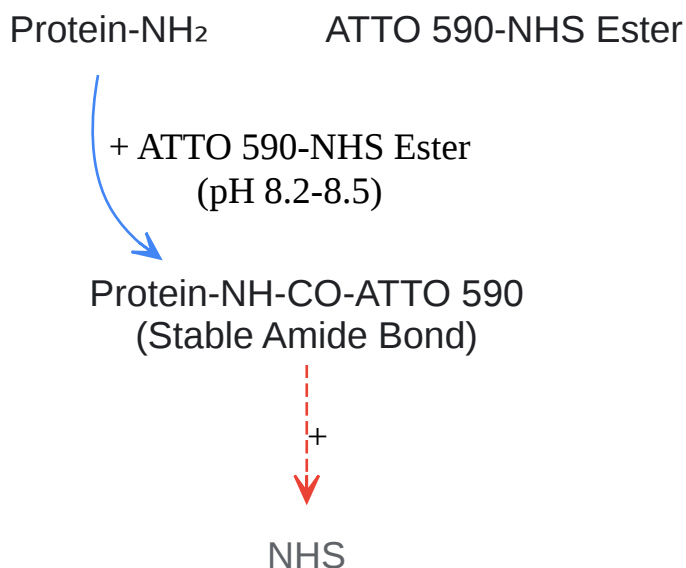
maleimide can be used to specifically label free thiol groups of cysteine residues.[2][5] This approach is often more specific due to the lower abundance of cysteines compared to lysines. [2] The optimal pH for maleimide labeling is between 7.0 and 7.5.[2]

Experimental Workflow and Signaling Pathway Diagrams



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Caption: Workflow for **ATTO 590 amine** protein labeling.



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Caption: Reaction of ATTO 590 NHS-ester with a primary amine.

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